



Aplaviroc: A Potent and Specific Negative Control for CCR5 Signaling Studies

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Compound of Interest		
Compound Name:	Aplaviroc	
Cat. No.:	B1665140	Get Quote

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Application Notes

Introduction

Aplaviroc is a potent and specific, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Initially developed as an anti-HIV therapeutic, its clinical development was halted due to concerns of hepatotoxicity.[2][3][4] However, its well-characterized mechanism of action and high affinity for CCR5 make it an invaluable tool for in vitro and in vivo research as a negative control to investigate CCR5-mediated signaling pathways. By selectively blocking the interaction of CCR5 with its natural chemokine ligands, such as CCL3 (MIP- 1α), CCL4 (MIP- 1β), and CCL5 (RANTES), **Aplaviroc** allows researchers to confirm the specific involvement of CCR5 in a variety of biological processes, including inflammation, immune cell trafficking, and cancer metastasis.[1][5]

Mechanism of Action

Aplaviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[6] This allosteric binding induces a conformational change in the receptor, which prevents the binding of its cognate chemokines and blocks downstream signaling cascades.[7] This mechanism is distinct from competitive antagonists that directly compete with ligands for the binding site. The non-competitive nature of **Aplaviroc** ensures a robust and complete blockade of CCR5 signaling, making it an ideal negative control.



Applications in Research

Aplaviroc is a powerful tool for elucidating the role of CCR5 in various physiological and pathological processes. Its primary application as a research tool is to serve as a specific negative control to demonstrate that an observed biological effect is indeed mediated by CCR5. Key research applications include:

- Inflammation and Immunology: To confirm the role of CCR5 in leukocyte chemotaxis, recruitment of immune cells to sites of inflammation, and cytokine/chemokine production.
- Cancer Biology: To investigate the involvement of the CCR5/CCL5 axis in tumor growth, angiogenesis, and metastasis.[5][8]
- Neurobiology: To study the role of CCR5 in neuronal migration, neuroinflammation, and the pathogenesis of neurodegenerative diseases.
- Drug Discovery: To validate novel CCR5-targeted therapeutics and to screen for off-target effects of other compounds.

By comparing the results of experiments conducted in the presence and absence of **Aplaviroc**, researchers can confidently attribute specific cellular responses to CCR5 signaling.

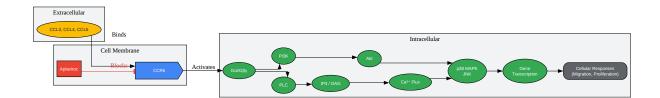
Ouantitative Data

Parameter	Value	Species	Assay System	Reference
IC50 (HIV-1 Ba- L)	0.4 nM	Human	Peripheral Blood Mononuclear Cells	[9]
IC50 (HIV-1 JRFL)	0.1 - 0.4 nM	Human	Cell line	[1]
Binding Affinity (Kd)	Sub-nanomolar	Human	Cell membrane preparations	[10]
Receptor Occupancy	>98% in 2-3 hours	Human	In vivo (clinical trial)	[4]

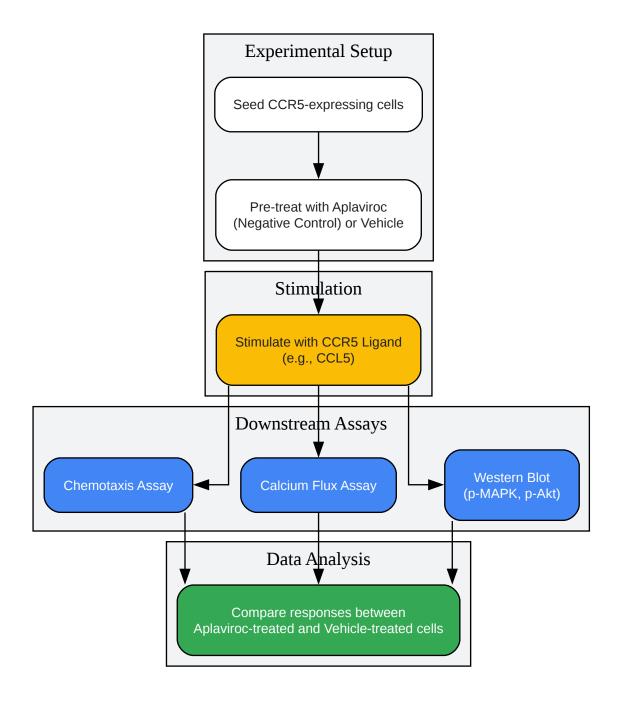


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